molecular formula C13H13NO B2456417 (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol CAS No. 135384-53-1

(1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol

Cat. No.: B2456417
CAS No.: 135384-53-1
M. Wt: 199.253
InChI Key: NPVKVVBMSCQGAS-ZDUSSCGKSA-N
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Description

(1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol: is an organic compound that belongs to the class of secondary alcohols It features a phenyl group and a pyridin-2-yl group attached to a central ethan-1-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate phenyl and pyridin-2-yl precursors.

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with a pyridin-2-yl ketone under anhydrous conditions to form the corresponding alcohol.

    Hydrogenation: The intermediate product is then subjected to hydrogenation to reduce any double bonds and yield the final this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to facilitate the hydrogenation process.

    Purification: The product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl or pyridin-2-yl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of (1S)-1-phenyl-2-(pyridin-2-yl)ethanone.

    Reduction: Formation of (1S)-1-phenyl-2-(pyridin-2-yl)ethane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the central nervous system.

    Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-phenyl-2-(pyridin-2-yl)ethanone: The oxidized form of the compound.

    1-phenyl-2-(pyridin-2-yl)ethane: The reduced form of the compound.

Uniqueness

(1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or other related compounds. Its combination of phenyl and pyridin-2-yl groups also provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

(1S)-1-phenyl-2-pyridin-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,13,15H,10H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVKVVBMSCQGAS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135384-53-1
Record name (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol
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